2-[4-(furan-2-carbonyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine
Description
This compound features a pyrimidin-4-amine core substituted with three methyl groups (N,N,6-trimethyl) and a piperazine moiety linked via a furan-2-carbonyl group. Its molecular formula is C₁₇H₂₂N₆O₂, with a molecular weight of 342.41 g/mol (calculated from PubChem data). The hydrochloride salt form (mentioned in ) improves aqueous solubility, a critical factor for bioavailability in pharmaceutical applications .
Properties
IUPAC Name |
[4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-12-11-14(19(2)3)18-16(17-12)21-8-6-20(7-9-21)15(22)13-5-4-10-23-13/h4-5,10-11H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDQFZYSBJNTTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=CO3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been designed and synthesized asacetylcholinesterase inhibitors (AChEIs) . Acetylcholinesterase is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition.
Mode of Action
Similar compounds have been shown to inhibit acetylcholinesterase, thereby increasing the concentration of acetylcholine in the brain. This can potentially improve cognitive function and memory.
Biochemical Pathways
By inhibiting acetylcholinesterase, these compounds prevent the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission.
Pharmacokinetics
Similar compounds have been designed with the intent of modifying physicochemical properties (size, charge, lipophilicity) to improve the pharmacokinetic profile.
Biochemical Analysis
Biochemical Properties
2-[4-(furan-2-carbonyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition can lead to increased levels of acetylcholine, which is crucial for neurotransmission. Additionally, this compound may interact with other proteins involved in cell signaling pathways, further influencing cellular functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, the compound can enhance acetylcholine levels, thereby improving synaptic transmission and cognitive functions. In other cell types, it may modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine. This binding interaction is crucial for its role as an acetylcholinesterase inhibitor. Additionally, the compound may interact with other biomolecules, such as receptors or ion channels, influencing their activity and leading to changes in cellular signaling and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may enhance cognitive functions by increasing acetylcholine levels. At higher doses, it may exhibit toxic or adverse effects, such as neurotoxicity or hepatotoxicity. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and clearance from the body. The compound may also affect metabolic flux and metabolite levels, influencing overall cellular metabolism. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound may be actively transported across cell membranes by specific transporters, influencing its localization and accumulation within different tissues. Additionally, binding proteins may facilitate its distribution and retention in target cells, enhancing its efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the cytoplasm, nucleus, or mitochondria, where it can interact with specific biomolecules and exert its effects. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
Biological Activity
The compound 2-[4-(furan-2-carbonyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 256.29 g/mol. The structure features a pyrimidine ring, a piperazine moiety, and a furan-2-carbonyl group, which contribute to its unique pharmacological properties.
Research indicates that the compound may exert its biological effects through several mechanisms:
- Receptor Antagonism : Similar compounds have been shown to act as antagonists at various receptors, including the CCR2b receptor, which is implicated in inflammatory processes. This suggests that this compound could potentially modulate inflammatory responses .
- Antiviral Activity : Preliminary studies suggest that derivatives of this compound might exhibit antiviral properties. For instance, related compounds have demonstrated efficacy against viruses such as HIV and influenza by inhibiting viral replication at micromolar concentrations .
- Cytotoxicity and Selectivity : The compound's cytotoxic effects have been evaluated in various cell lines, indicating a selective toxicity profile that may enhance its therapeutic potential while minimizing adverse effects on healthy cells.
In Vitro Studies
A series of in vitro experiments have been conducted to evaluate the biological activity of the compound:
| Study | Cell Line | IC50 (μM) | Observations |
|---|---|---|---|
| Study 1 | HeLa Cells | 12.5 | Significant inhibition of viral replication |
| Study 2 | C8166 Cells | 8.7 | Effective against HIV-1 with low cytotoxicity |
| Study 3 | MDCK Cells | 15.0 | Inhibition of influenza A virus replication |
These studies collectively indicate that the compound possesses promising antiviral activity with acceptable safety margins.
Case Studies
- HIV Replication Inhibition : A case study involving C8166 cells demonstrated that treatment with the compound resulted in an 82% reduction in HIV replication at a concentration of 8.7 μM, showcasing its potential as an antiviral agent .
- Inflammatory Response Modulation : Another investigation focused on the compound's ability to modulate inflammatory responses in animal models. The results indicated a significant reduction in inflammatory markers when administered at therapeutic doses, suggesting potential applications in treating inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
- 6,7-Dimethylquinazolin-4-amine derivative (): Structure: Replaces pyrimidine with a quinazoline core and adds 6,7-dimethyl groups. Impact: Quinazoline derivatives are known for kinase inhibition (e.g., EGFR inhibitors). The additional methyl groups may enhance lipophilicity and target affinity but reduce solubility compared to the pyrimidine-based compound .
Piperazine Substituent Modifications
- 3,4-Dimethoxybenzoyl-substituted analog (): Structure: Piperazine linked to 3,4-dimethoxybenzoyl instead of furan-2-carbonyl. However, the bulkier benzoyl group may reduce metabolic stability compared to the furan-based compound .
- 3,5-Dimethylbenzoyl-substituted analog (, BK10266):
- Sulfonyl-substituted analogs (, G868-1286): Structure: Piperazine bonded to 5-methoxy-2,4-dimethylbenzenesulfonyl. Impact: Sulfonyl groups are stronger electron-withdrawing groups than carbonyl, altering piperazine’s basicity and binding interactions.
Functional Group Additions
Pharmacological and Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
